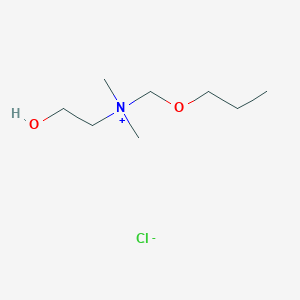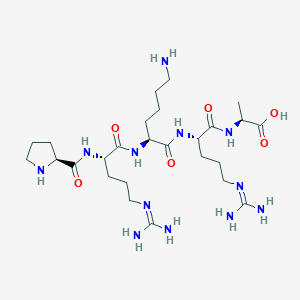![molecular formula C48H37P3 B12598354 Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl- CAS No. 651022-13-8](/img/structure/B12598354.png)
Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] is a complex organophosphorus compound. It is a type of tertiary phosphine, characterized by the presence of three phenyl groups attached to a phosphorus atom. This compound is notable for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. For instance, the reaction of chlorophosphines with Grignard reagents can yield various phosphine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the Grignard reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like silanes for reduction . Substitution reactions often require the presence of a catalyst to proceed efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in catalysis and material science .
Aplicaciones Científicas De Investigación
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The molecular targets and pathways involved include coordination to metal centers and activation of substrates for subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tertiary phosphines such as triphenylphosphine and tris(2-methoxyphenyl)phosphine . These compounds share structural similarities but differ in their electronic and steric properties.
Uniqueness
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] is unique due to its specific arrangement of phenyl groups, which imparts distinct electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Propiedades
Número CAS |
651022-13-8 |
|---|---|
Fórmula molecular |
C48H37P3 |
Peso molecular |
706.7 g/mol |
Nombre IUPAC |
[2-[2,6-bis(diphenylphosphanyl)phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C48H37P3/c1-7-22-38(23-8-1)49(39-24-9-2-10-25-39)45-35-20-19-34-44(45)48-46(50(40-26-11-3-12-27-40)41-28-13-4-14-29-41)36-21-37-47(48)51(42-30-15-5-16-31-42)43-32-17-6-18-33-43/h1-37H |
Clave InChI |
QBDVJXJSBBLBMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)



![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)

![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)



![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
